(2-Hydroxyethyl)tripropylammonium chloride
Overview
Description
(2-Hydroxyethyl)tripropylammonium chloride is a quaternary ammonium compound with the molecular formula C11H26ClNO. It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)tripropylammonium chloride typically involves the reaction of tripropylamine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions include:
Reaction of Tripropylamine with Ethylene Oxide: This step is carried out under controlled temperature and pressure to ensure the formation of the intermediate (2-Hydroxyethyl)tripropylamine.
Quaternization with Hydrochloric Acid: The intermediate is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)tripropylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or silver nitrate can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Scientific Research Applications
(2-Hydroxyethyl)tripropylammonium chloride is used in various scientific research applications, including:
Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.
Biology: In cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in formulations of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)tripropylammonium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to changes in membrane permeability and stability. This interaction can affect various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)trimethylammonium chloride
- (2-Hydroxyethyl)triethylammonium chloride
- (2-Hydroxyethyl)tributylammonium chloride
Uniqueness
(2-Hydroxyethyl)tripropylammonium chloride is unique due to its specific alkyl chain length, which imparts distinct surfactant properties and interaction profiles compared to other quaternary ammonium compounds. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in certain applications.
Properties
IUPAC Name |
2-hydroxyethyl(tripropyl)azanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NO.ClH/c1-4-7-12(8-5-2,9-6-3)10-11-13;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYCSRDEWLPKCP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCO.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914573 | |
Record name | N-(2-Hydroxyethyl)-N,N-dipropylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96311-53-4 | |
Record name | Ammonium, (2-hydroxyethyl)tripropyl-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096311534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)-N,N-dipropylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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